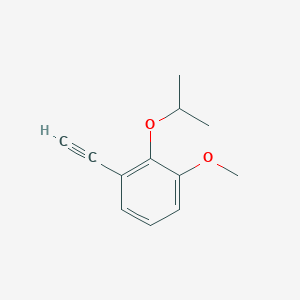
Benzene, 1-ethynyl-3-methoxy-2-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-ethynyl-3-methoxy-2-(1-methylethoxy)- is an organic compound with a complex structure It belongs to the class of aromatic compounds, characterized by a benzene ring with various substituents
Preparation Methods
The synthesis of Benzene, 1-ethynyl-3-methoxy-2-(1-methylethoxy)- typically involves multiple steps. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethynyl, methoxy, and methylethoxy groups. The reaction conditions often require the presence of catalysts and specific reagents to ensure the desired substitutions occur efficiently .
Chemical Reactions Analysis
Benzene, 1-ethynyl-3-methoxy-2-(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one substituent on the benzene ring with another.
Scientific Research Applications
Benzene, 1-ethynyl-3-methoxy-2-(1-methylethoxy)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-ethynyl-3-methoxy-2-(1-methylethoxy)- involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form new carbon-carbon bonds, while the methoxy and methylethoxy groups can influence the compound’s reactivity and interaction with other molecules. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar compounds to Benzene, 1-ethynyl-3-methoxy-2-(1-methylethoxy)- include:
Benzene, 1-ethenyl-3-methoxy-: Differing by the presence of an ethenyl group instead of an ethynyl group.
Benzene, 1-ethenyl-4-methoxy-: Differing by the position of the methoxy group on the benzene ring.
Benzene, 1-methoxy-2-(methylthio)-: Differing by the presence of a methylthio group instead of a methylethoxy group.
Properties
CAS No. |
540492-28-2 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-ethynyl-3-methoxy-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H14O2/c1-5-10-7-6-8-11(13-4)12(10)14-9(2)3/h1,6-9H,2-4H3 |
InChI Key |
UFJIPNKWMGCWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


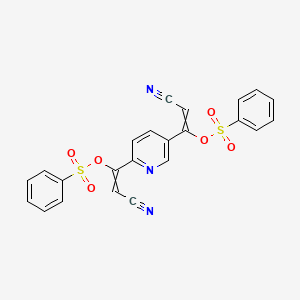
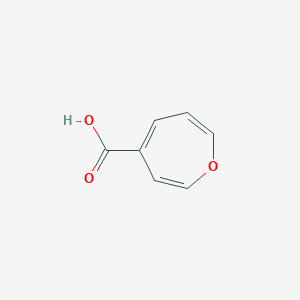
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
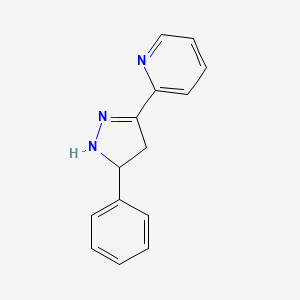
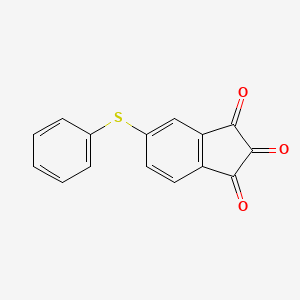
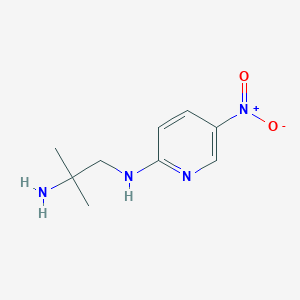
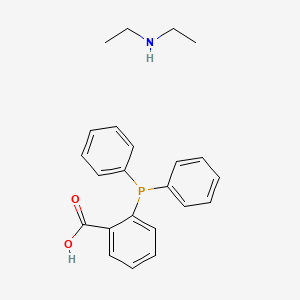
![9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene](/img/structure/B14237612.png)
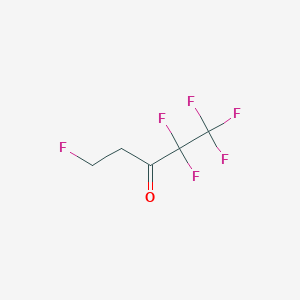
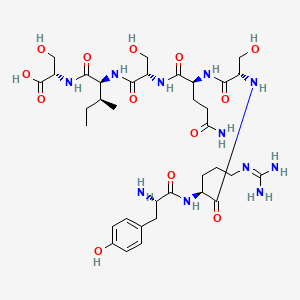
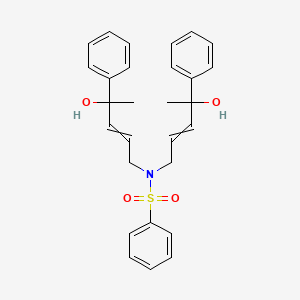
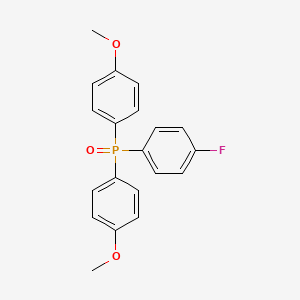
![1,1,2,2,3,3-Hexafluoro-1-[(propan-2-yl)oxy]propane](/img/structure/B14237658.png)
![3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B14237665.png)
